2-Bromo-N-butyl-2-methyl-N-phenylpropanamide
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Overview
Description
2-Bromo-N-butyl-2-methyl-N-phenylpropanamide is an organic compound with the molecular formula C14H20BrNO and a molecular weight of 298.22 g/mol . It is a brominated amide derivative, characterized by the presence of a bromine atom, a butyl group, a methyl group, and a phenyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-butyl-2-methyl-N-phenylpropanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 2-methyl-2-phenylpropanamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-butyl-2-methyl-N-phenylpropanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the amide group to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with controlled addition of oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted amides, thiols, or ethers.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-butyl-2-methyl-N-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-butyl-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom and amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylaniline: A related compound with a similar brominated structure but different functional groups.
2-Bromo-3-methyl-2-butene: Another brominated compound with distinct reactivity and applications
Uniqueness
2-Bromo-N-butyl-2-methyl-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-butyl-2-methyl-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-4-5-11-16(13(17)14(2,3)15)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZACEMJMVGGPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C(C)(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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